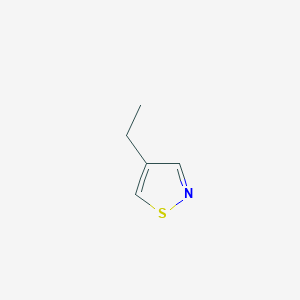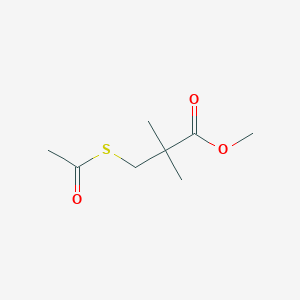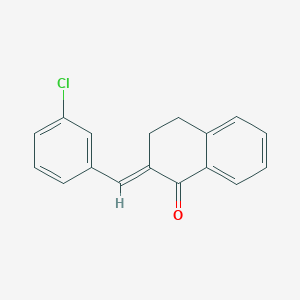
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a chlorobenzylidene group attached to a dihydronaphthalenone core
Preparation Methods
The synthesis of 2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 3-chlorobenzaldehyde with 3,4-dihydronaphthalen-1(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding dihydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: It has been investigated for its potential anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various cellular processes. The inhibition of GSK-3β can lead to the modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can be compared with other similar compounds, such as:
N’-(3-chlorobenzylidene)-2,4-dihydroxybenzohydrazide: This compound also contains a chlorobenzylidene group but differs in its core structure and functional groups.
2-(3-chlorobenzylidene)hydrazinecarbothioamide: Another compound with a chlorobenzylidene group, but with different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, which make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61661-18-5 |
|---|---|
Molecular Formula |
C17H13ClO |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13ClO/c18-15-6-3-4-12(11-15)10-14-9-8-13-5-1-2-7-16(13)17(14)19/h1-7,10-11H,8-9H2/b14-10- |
InChI Key |
BVMZKGRVXZKTJZ-UVTDQMKNSA-N |
SMILES |
C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C31 |
Isomeric SMILES |
C1C/C(=C/C2=CC(=CC=C2)Cl)/C(=O)C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


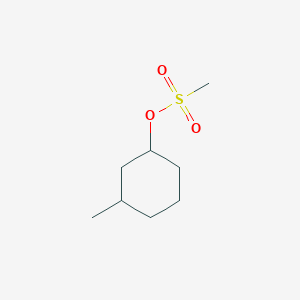
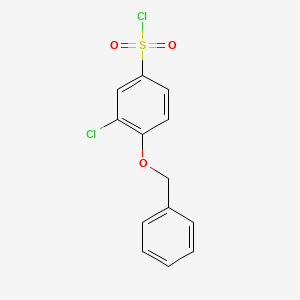
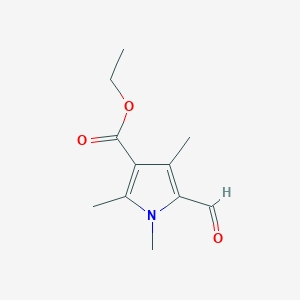
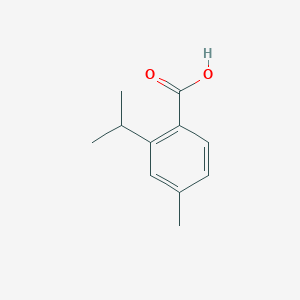
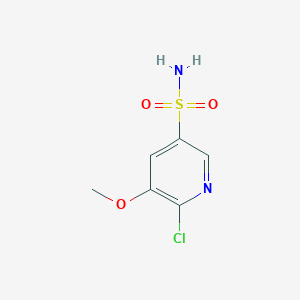
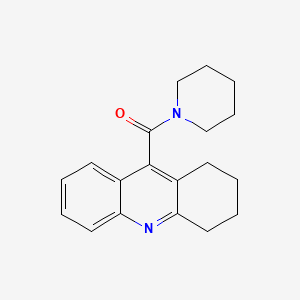

![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)
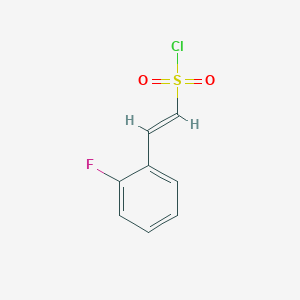
![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)
